N-Boc norketamine chemical structure and properties
N-Boc norketamine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of N-Boc norketamine, a key synthetic intermediate and analytical reference standard in the field of arylcyclohexylamine chemistry. It details its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.
Chemical Structure and Identification
N-Boc norketamine, formally known as tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate, is a derivative of norketamine where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection strategy is crucial in the synthesis of more complex molecules, such as hydroxynorketamine, by preventing unwanted side reactions involving the amine group.[2] N-Boc norketamine is classified as an arylcyclohexylamine and is primarily used for research and forensic applications.[3][4][5]
Chemical Identifiers:
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Formal Name: N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester[3][6]
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Systematic Name: tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate[1]
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SMILES: O=C1CCCCC1(C2=C(Cl)C=CC=C2)NC(OC(C)(C)C)=O[3]
Physicochemical and Pharmacokinetic Properties
N-Boc norketamine is a crystalline solid at room temperature.[3][6] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 323.8 g/mol | [3] |
| Exact Mass | 323.128815 u | [7] |
| Appearance | Crystalline Solid | [3][6] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
| Boiling Point | 462.8 ± 45.0 °C at 760 mmHg | [7] |
| Flash Point | 233.7 ± 28.7 °C | [7] |
| LogP | 3.70 | [7] |
| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | [7] |
| Index of Refraction | 1.548 | [7] |
| Solubility | DMF: 10 mg/mLDMSO: 1 mg/mLMethanol: 1 mg/mLDMF:PBS (pH 7.2) (1:7): 0.12 mg/mL | [3] |
| Storage Conditions | -20°C | [3][8] |
| Stability | ≥ 5 years | [3] |
Metabolic and Synthetic Pathways
N-Boc norketamine is not a metabolite itself but rather a synthetic derivative of norketamine. Norketamine is the primary N-demethylated metabolite of ketamine, a reaction catalyzed mainly by cytochrome P450 enzymes in the liver.[9] The Boc-protected form serves as a crucial intermediate in the stereospecific synthesis of other derivatives, most notably (2R,6R)- and (2S,6S)-hydroxynorketamine (HNK), which are being investigated for their antidepressant properties.[2][9]
Experimental Protocols
This protocol is adapted from methodologies described for the Boc-protection of norketamine as a step towards synthesizing hydroxynorketamine.[2]
Objective: To protect the primary amine of norketamine with a tert-butyloxycarbonyl (Boc) group.
Materials:
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(S)- or (R)-Norketamine
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Di-tert-butyl-dicarbonate ((Boc)₂O)
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Potassium carbonate (K₂CO₃)
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Toluene
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Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Heating mantle and magnetic stirrer
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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To a solution of norketamine in toluene, add potassium carbonate.
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Add di-tert-butyl-dicarbonate to the mixture.
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Heat the reaction mixture to 80°C under an inert atmosphere.
-
Stir the mixture at this temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
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Upon completion, cool the reaction mixture to room temperature.
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Perform an aqueous workup to remove inorganic salts.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc norketamine.
-
Purify the crude product using column chromatography if necessary.
This protocol outlines a general method for the analysis of N-Boc norketamine based on High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF).[1]
Objective: To identify and quantify N-Boc norketamine in a sample.
Instrumentation & Reagents:
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HPLC System: Agilent 1260 Infinity or equivalent, with binary pump.
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Mass Spectrometer: Agilent 6230B TOF or equivalent, with Dual AJS ESI source.
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Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.
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Mobile Phase A: 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water.
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Mobile Phase B: 0.1% formic acid in methanol.
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Sample Solvent: Methanol or a compatible solvent.
Procedure:
-
Sample Preparation: Dissolve the N-Boc norketamine reference standard or sample in the sample solvent to a known concentration.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Injection Volume: 1 µL
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Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and finally to 100% B over 5 min. Hold for 1 min before re-equilibrating at 5% B.
-
-
Mass Spectrometry Conditions (Positive Ion Scan Mode):
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Ionization Source: Dual AJS ESI
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Scan Range: m/z 82 to 1000 amu
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Drying Gas (N₂): 6 L/min at 325 °C
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Sheath Gas: 8 L/min at 325 °C
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Nebulizer: 25 psig
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Vcap: 4000 V
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Fragmentor: 175 V
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Data Analysis: Identify N-Boc norketamine by its retention time and the accurate mass of its protonated molecule [M+H]⁺. Quantify using a calibration curve if required.
References
- 1. policija.si [policija.si]
- 2. WO2017165878A1 - Crystal forms and methods of synthesis of (2r, 6r)-hydroxynorketamine and (2s, 6s)-hydroxynorketamine - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. N-Boc norketamine | Drug Derivative Control | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Boc Norketamine [A crystalline solid] | LGC Standards [lgcstandards.com]
- 7. N-Boc Norketamine | CAS#:2177263-88-4 | Chemsrc [chemsrc.com]
- 8. N-Boc Norketamine - Labchem Catalog [catalog.labchem.com.my]
- 9. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]
